molecular formula C13H14BrNO3 B8165007 Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate

Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate

Cat. No.: B8165007
M. Wt: 312.16 g/mol
InChI Key: PKRSEVCTZBTGHL-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of a bromine atom at the 3-position, a methoxyethyl group at the 1-position, and a carboxylate ester at the 5-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method includes:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study the effects of indole derivatives on various biological pathways. It may also serve as a precursor for the synthesis of potential pharmaceutical agents with anti-inflammatory, anticancer, or antimicrobial properties .

Industry: In the agrochemical industry, indole derivatives are often used in the development of plant growth regulators and pesticides. This compound could be explored for similar applications.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate depends on its specific applicationThe bromine atom and methoxyethyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate is unique due to the combination of functional groups that confer specific reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, while the methoxyethyl and carboxylate groups enhance its solubility and interaction with biological targets .

Biological Activity

Methyl 3-bromo-1-(2-methoxyethyl)-1H-indole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structural characteristics, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H14BrN1O3C_{12}H_{14}BrN_{1}O_{3} and features an indole core, which is a common structural motif in many biologically active compounds. The presence of the bromine atom and methoxyethyl substituent enhances its reactivity and potential interactions with biological targets.

Biological Activity

Antiviral Activity : Recent studies have highlighted the antiviral properties of indole derivatives. For instance, indole-2-carboxylic acid derivatives have been shown to inhibit HIV-1 integrase, a crucial enzyme for viral replication. The structure-activity relationship (SAR) revealed that modifications at specific positions on the indole ring significantly enhance inhibitory activity against integrase, suggesting that similar modifications on this compound could yield potent antiviral agents .

Anti-inflammatory Effects : Indole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in the treatment of inflammatory diseases. Research indicates that indole compounds can inhibit pro-inflammatory cytokines and mitigate inflammatory responses in various models .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Indole Core : Starting from 3-bromoindole, reactions involving alkylation or acylation lead to the formation of the indole framework.
  • Introduction of Functional Groups : The addition of the methoxyethyl group can be achieved through nucleophilic substitution reactions.
  • Carboxylation : Finally, carboxylation at the 5-position completes the synthesis, yielding the target compound.

Case Study 1: Antiviral Activity Assessment

In a study evaluating various indole derivatives for their antiviral properties, this compound was tested against HIV-1 integrase. The compound showed promising results in inhibiting strand transfer with an IC50 value comparable to known inhibitors, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of related indole compounds demonstrated significant reductions in tumor necrosis factor-alpha (TNF-α) levels in vitro. This compound exhibited similar mechanisms, suggesting it could be effective in treating inflammatory conditions .

Research Findings

Activity Type Compound IC50 Value (µM) Reference
HIV-1 Integrase InhibitionThis compoundTBD
Anti-inflammatory EffectRelated Indole DerivativesSignificant Reduction in TNF-α

Properties

IUPAC Name

methyl 3-bromo-1-(2-methoxyethyl)indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-17-6-5-15-8-11(14)10-7-9(13(16)18-2)3-4-12(10)15/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRSEVCTZBTGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=C1C=CC(=C2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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